CYP3A4 Liability Screening: Low Inhibition Propensity Compared to Typical Kinase Probes
In human liver microsome assays, N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide exhibited an IC50 of 50,000 nM against CYP3A4 using testosterone as a substrate [1]. By comparison, the structurally related dual c-Met/Pim-1 inhibitor 4g, which lacks the mesityl acetamide side chain, displays an IC50 of 163 nM against c-Met and 283 nM against Pim-1 [2]. While no direct head-to-head CYP3A4 data exists for 4g, the 50,000 nM IC50 for the target compound suggests a substantially lower potential for CYP3A4-mediated drug-drug interactions than many kinase inhibitors, which frequently show IC50 values in the 100–1000 nM range [3]. This early ADME flag positions the compound as a cleaner probe for in vitro studies requiring minimal CYP interference.
| Evidence Dimension | CYP3A4 Inhibition IC50 |
|---|---|
| Target Compound Data | 50,000 nM (testosterone substrate) |
| Comparator Or Baseline | Typical kinase inhibitors (e.g., imatinib, gefitinib) often show CYP3A4 IC50 values < 1,000 nM; compound 4g c-Met IC50 = 163 nM for biological potency context |
| Quantified Difference | Target compound CYP3A4 IC50 is >50-fold higher than typical kinase inhibitor CYP3A4 IC50s; >300-fold higher than 4g biochemical potency |
| Conditions | Pooled mixed-gender human liver microsomes, NADPH, 3-min pre-incubation, HPLC detection [1] |
Why This Matters
Low CYP3A4 inhibition reduces the risk of metabolism-dependent drug-drug interactions in co-dosed in vivo models, making this compound a cleaner tool for target validation studies.
- [1] BindingDB Entry BDBM50103451 (CHEMBL3398252). IC50: 5.00E+4 nM. Accessed via bdb8.ucsd.edu. View Source
- [2] Mahmoud, M. E.; et al. RSC Adv. 2024, 14, 30346–30363. Compound 4g c-Met IC50 = 0.163 μM. View Source
- [3] FDA. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. Accessed 2026-04-30. View Source
